molecular formula C15H26O2 B14623014 Methyl tetradeca-2,4-dienoate CAS No. 54977-81-0

Methyl tetradeca-2,4-dienoate

Cat. No.: B14623014
CAS No.: 54977-81-0
M. Wt: 238.37 g/mol
InChI Key: WBVDAGWICYRIQQ-UHFFFAOYSA-N
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Description

Methyl tetradeca-2,4-dienoate is an organic compound with the molecular formula C15H26O2. It is a methyl ester derivative of tetradeca-2,4-dienoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tetradeca-2,4-dienoate can be synthesized through several methods. One common approach involves the Fe-catalyzed cross-coupling of methyl-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide . This method is stereoselective and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl tetradeca-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters.

Scientific Research Applications

Methyl tetradeca-2,4-dienoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl tetradeca-2,4-dienoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 10,11-tetradecadienoate: Another methyl ester with similar structural features.

    Methyl (2E,4Z)-deca-2,4-dienoate: A compound with a similar conjugated diene system.

Uniqueness

Methyl tetradeca-2,4-dienoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its longer carbon chain and specific double bond positions differentiate it from other similar compounds, making it valuable for specialized applications in various fields.

Properties

CAS No.

54977-81-0

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

methyl tetradeca-2,4-dienoate

InChI

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h11-14H,3-10H2,1-2H3

InChI Key

WBVDAGWICYRIQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)OC

Origin of Product

United States

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